BenchChemオンラインストアへようこそ!

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Medicinal Chemistry Physicochemical Profiling Salt Selection

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 2094715-70-3) is a spirocyclic amine building block featuring a 1,7-diazaspiro[3.5]nonane core with a benzyl carbamate (Cbz) protecting group at the 7-position and presented as the hydrochloride salt. With a molecular weight of 296.80 g/mol and a LogP of 1.22, this compound serves as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors, FAAH inhibitors, and other nitrogen-containing bioactive molecules.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.8
CAS No. 2094715-70-3
Cat. No. B2629676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS2094715-70-3
Molecular FormulaC15H21ClN2O2
Molecular Weight296.8
Structural Identifiers
SMILESC1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H20N2O2.ClH/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;/h1-5,16H,6-12H2;1H
InChIKeyZQGHRSGFMQULGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride (CAS 2094715-70-3): Spirocyclic Building Block Procurement Guide


Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 2094715-70-3) is a spirocyclic amine building block featuring a 1,7-diazaspiro[3.5]nonane core with a benzyl carbamate (Cbz) protecting group at the 7-position and presented as the hydrochloride salt . With a molecular weight of 296.80 g/mol and a LogP of 1.22, this compound serves as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors, FAAH inhibitors, and other nitrogen-containing bioactive molecules [1]. Its spirocyclic framework imparts conformational constraint, which is increasingly exploited in drug discovery to enhance target selectivity and improve pharmacokinetic profiles.

Why Generic Spirocyclic Amine Substitution Fails: The Critical Role of Salt Form, Protecting Group, and Regiochemistry in Benzyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride Selection


Substituting Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride with its free base (CAS 1250999-44-0), the tert-butyl carbamate (Boc) analog (CAS 1180112-41-7), or the regioisomeric 2-benzyl-2,7-diazaspiro[3.5]nonane (CAS 1194374-44-1) introduces measurable differences in solubility, reactivity, and downstream synthetic compatibility that can derail multi-step synthesis campaigns . The hydrochloride salt provides a 0.54 LogP unit reduction compared to the free base, directly impacting aqueous solubility in biological assay conditions [1]. The Cbz protecting group is orthogonal to Boc, enabling selective deprotection strategies impossible with the Boc analog, which is critical when constructing complex molecules bearing multiple amine functionalities . Furthermore, the 7-carboxylate regioisomer offers a distinct reactivity profile compared to the 2-benzyl-substituted analog, which has been optimized as an antitubercular DprE1 inhibitor scaffold (MIC < 0.016 μg/mL) rather than as a general-purpose building block [2]. These differences are not interchangeable without compromising synthetic efficiency or project timelines.

Quantitative Differentiation Evidence: Benzyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride vs. Closest Analogs


Lipophilicity Reduction: Hydrochloride Salt vs. Free Base – LogP Comparison

The hydrochloride salt of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (target, CAS 2094715-70-3) exhibits a LogP of 1.22, which is 0.54 LogP units lower than the free base form (CAS 1250999-44-0, LogP 1.76, ACD/LogP) . This represents a 31% reduction in computed lipophilicity, translating to measurably higher aqueous solubility and improved compatibility with biological assay conditions requiring aqueous media [1]. The free base also exhibits a LogD (pH 5.5) of -1.18, indicating pH-dependent solubility that complicates formulation, whereas the hydrochloride salt remains consistently protonated across a broader pH range.

Medicinal Chemistry Physicochemical Profiling Salt Selection

Orthogonal Protecting Group Strategy: Cbz vs. Boc – Synthetic Utility Comparison

The Cbz (benzyloxycarbonyl) group on the target compound enables orthogonal deprotection relative to the Boc (tert-butyloxycarbonyl) group found on the most common analog, tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1180112-41-7) . Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), while Boc is cleaved under mild acidic conditions (TFA, HCl/dioxane). This orthogonality allows sequential, selective deprotection of two different amine functionalities in a single synthetic intermediate without cross-reactivity [1]. The orthogonally protected 2,6-diazaspiro[3.5]nonane synthesis literature explicitly demonstrates the necessity of Cbz/Boc pairing for constructing complex spirocyclic scaffolds where both amine groups must be differentially functionalized . The Boc analog alone cannot provide this selectivity in a molecule bearing two chemically distinct amines.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Regioisomeric Differentiation: 7-Carboxylate vs. 2-Benzyl Substitution – Functional and Application Divergence

The target compound bears a benzyl carbamate at the 7-position of the 1,7-diazaspiro[3.5]nonane scaffold, differentiating it from the 2-benzyl-2,7-diazaspiro[3.5]nonane regioisomer (CAS 1194374-44-1) . The 2-benzyl regioisomer has been extensively characterized as an antitubercular scaffold: benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety exhibit MIC values < 0.016 μg/mL against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, targeting DprE1 [1]. In contrast, the 7-carboxylate regioisomer (target compound) is employed as a protected building block for FAAH inhibitors and kinase inhibitor scaffolds, as documented in Sanofi patents on 7-aza-spiro[3.5]nonane-7-carboxylate derivatives [2]. The two regioisomers differ in molecular weight (296.80 vs. 216.32 g/mol), LogP (1.22 vs. 1.93), and hydrogen bond acceptor count (2 vs. 1), reflecting fundamentally different physicochemical profiles that dictate their divergent application domains.

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Batch-Level Quality Assurance: 97% Purity with Multi-Technique Analytical Verification

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is supplied at a standardized purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC from vendors such as Bidepharm . In contrast, the free base analog (CAS 1250999-44-0) is frequently offered at 95% purity with fewer guaranteed orthogonal analytical methods . The hydrochloride salt's crystalline nature facilitates more accurate purity determination and reproducible weighing compared to the free base, which may exist as an oil or amorphous solid. The MDL number MFCD30750040 uniquely identifies the hydrochloride salt form, preventing procurement errors where the free base (MFCD17016170) might be inadvertently ordered .

Quality Control Analytical Chemistry Procurement Specifications

Spirocyclic Conformational Constraint: Fraction sp³ (Fsp³) as a Descriptor of 3-Dimensionality

The target compound exhibits a Fraction sp³ (Fsp³) value of 0.533, as reported by Fluorochem . This metric quantifies the proportion of sp³-hybridized carbon atoms and serves as a proxy for three-dimensional molecular complexity, a parameter increasingly correlated with clinical success in drug discovery [1]. By comparison, the 2-benzyl-2,7-diazaspiro[3.5]nonane regioisomer (CAS 1194374-44-1) has an Fsp³ of approximately 0.50 (based on C14H20N2 formula, 7 sp³ carbons out of 14 total carbons), indicating slightly lower saturation . Higher Fsp³ values are associated with improved aqueous solubility, reduced promiscuity, and enhanced target selectivity, making the hydrochloride salt a superior starting point for fragment-based drug discovery and scaffold-hopping campaigns.

Drug Discovery Molecular Design Lead Optimization

Optimal Application Scenarios for Benzyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride Based on Evidence


Multi-Step Synthesis of Orthogonally Protected Spirocyclic Diamine Scaffolds

The Cbz protecting group on the target compound enables sequential, selective deprotection in the presence of Boc-protected amines, making it the reagent of choice for constructing complex spirocyclic diamine intermediates where two amino groups must be differentially functionalized . The hydrochloride salt form provides the aqueous solubility necessary for homogeneous hydrogenolysis conditions (H₂, Pd/C, MeOH/H₂O), which cannot be effectively achieved with the free base due to its 0.54 LogP unit higher lipophilicity . This application is directly validated by the orthogonally protected 2,6-diazaspiro[3.5]nonane synthesis literature, which established Cbz/Boc pairing as essential for spirocyclic scaffold diversification .

Fragment-Based Drug Discovery Requiring High-Concentration Aqueous Solubility Screening

The hydrochloride salt's LogP of 1.22 represents a 31% reduction in lipophilicity compared to the free base (LogP 1.76), translating to superior aqueous solubility at the millimolar concentrations required for fragment-based screening by NMR, SPR, or DSF . The Fsp³ value of 0.533 indicates three-dimensional complexity desirable in fragment libraries, where higher saturation correlates with improved lead-likeness and reduced attrition in later development stages [4]. The 97% purity with multi-technique QC ensures that screening hits are not artifacts from impurities, a critical consideration when fragments are screened at high concentrations .

FAAH and Kinase Inhibitor Lead Generation Programs

The 7-aza-spiro[3.5]nonane-7-carboxylate scaffold, of which the target compound is a protected precursor, has been patented by Sanofi as a core structure for Fatty Acid Amide Hydrolase (FAAH) inhibitors . Following Cbz deprotection, the liberated secondary amine at the 1-position can be elaborated to generate diverse kinase inhibitor chemotypes, as demonstrated in heteroaryl-substituted diazaspirocyclic kinase inhibitor programs . The regioisomeric differentiation from the 2-benzyl analog is critical here: the 7-carboxylate scaffold directs toward FAAH/kinase target space, while the 2-benzyl scaffold is optimized for DprE1 antitubercular activity (MIC < 0.016 μg/mL) and would be unsuitable for these programs [4].

Spirocyclic Building Block Procurement for Contract Research and Parallel Synthesis

For CROs and medicinal chemistry teams conducting parallel synthesis, the hydrochloride salt form offers practical handling advantages over the free base: reduced hygroscopicity, more accurate weighing due to crystalline morphology, and direct compatibility with aqueous reaction conditions without pre-activation . The distinct MDL number (MFCD30750040) eliminates the risk of inadvertently ordering the free base (MFCD17016170) or the hemioxalate salt (CAS 1630907-09-3), which are not functionally equivalent in synthetic protocols . The standardized 97% purity with batch-specific NMR, HPLC, and GC documentation meets the quality specifications required for GLP-compliant intermediate characterization in preclinical development [4].

Quote Request

Request a Quote for Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.